L-Tyrosine methyl ester
CAS No.: 1080-06-4
Cat. No.: VC21540009
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1080-06-4 |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
Standard InChI | InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 |
Standard InChI Key | MWZPENIJLUWBSY-VIFPVBQESA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES | COC(=O)C(CC1=CC=C(C=C1)O)N |
Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)O)N |
Melting Point | 137.0 °C |
Introduction
Chemical Identity and Structure
Basic Characteristics
L-Tyrosine methyl ester exists as the methyl ester of the amino acid L-tyrosine, containing the characteristic phenolic hydroxyl group that distinguishes tyrosine from other amino acids. The compound is commercially available primarily as its hydrochloride salt due to improved stability and solubility properties . The base compound has a molecular formula of C₁₀H₁₃NO₃, while the hydrochloride salt is represented as C₁₀H₁₄ClNO₃ .
The structure consists of a phenol ring connected to an amino acid backbone with a methyl ester functional group replacing the carboxylic acid. This modification significantly alters the compound's physicochemical properties compared to the parent amino acid, particularly enhancing lipophilicity and membrane permeability.
Chemical Identifiers and Nomenclature
L-Tyrosine methyl ester has several systematic names and identifiers that facilitate its unambiguous identification in scientific literature and databases. The most comprehensive table of identifiers is presented below:
Property | Value |
---|---|
IUPAC Name | methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (as HCl salt) |
Molecular Formula | C₁₀H₁₄ClNO₃ (as HCl salt) |
Molecular Weight | 231.68 g/mol (as HCl salt) |
Parent Compound | methyl L-tyrosinate |
InChI Key | VXYFARNRGZWHTJ-MVRPGTNWNA-N (as HCl salt) |
SMILES | Cl.COC(=O)C@@HCC1=CC=C(O)C=C1 (as HCl salt) |
PubChem CID | 6930701 (as cation) |
Alternative IUPAC | [(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium |
Physical and Chemical Properties
Physical Characteristics
L-Tyrosine methyl ester hydrochloride presents as white crystals or crystalline powder at room temperature . The compound exhibits specific optical rotation of +12.5° ± 1.5° at a concentration of 2% in methanol, confirming its stereochemical purity and L-configuration . This optical activity is crucial for its biological function and applications in stereoselective synthesis.
Stability and Reactivity
The compound possesses three key functional groups that define its reactivity profile: the phenolic hydroxyl group, the primary amine, and the methyl ester. Each of these functional groups can undergo distinct chemical transformations:
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The phenolic hydroxyl group can participate in etherification reactions as demonstrated in synthetic applications
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The primary amine group can undergo various modifications including amidation
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The methyl ester is susceptible to hydrolysis under basic conditions
These reactive centers make L-Tyrosine methyl ester a versatile building block in organic synthesis, particularly for the preparation of more complex tyrosine derivatives and peptidomimetics.
Synthesis and Preparation Methods
Laboratory Scale Synthesis
The synthesis of L-Tyrosine methyl ester typically employs esterification of L-tyrosine as the initial raw material. According to patent literature, the process consists of the following key steps:
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Esterification: L-Tyrosine is subjected to esterification reaction with methanol at reflux temperature in the presence of a catalyst (typically an acid catalyst)
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Workup: After completion, the reaction mixture is cooled, and methanol is removed by concentration
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Isolation: The product is isolated as the hydrochloride salt
The reaction can be represented as:
L-Tyrosine + Methanol → L-Tyrosine methyl ester hydrochloride
The patent literature describes the detailed synthesis as:
"...starting L-tyrosine shown in a formula (II) as a raw material, carrying out esterification reaction with methanol at a reflux temperature in the presence of a catalyst, cooling and concentrating to remove the methanol after the reaction is finished, and drying to obtain L-tyrosine ester hydrochloride..."
Derivatives and Further Modifications
L-Tyrosine methyl ester serves as an important intermediate for synthesizing more complex derivatives. For instance, N-trifluoroacetyl-L-tyrosine methyl ester is prepared through amidation reaction with trifluoroacetic anhydride in the presence of a base . This derivative can undergo further modifications such as:
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Etherification of the phenolic hydroxyl group using triphenylphosphine and azodicarboxylate reagents
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Subsequent hydrolysis to remove protecting groups
These modification strategies are valuable for creating diverse tyrosine derivatives with potential biological applications .
Biological Activities and Applications
Antimicrobial Properties
Recent research has evaluated the antimicrobial properties of L-Tyrosine methyl ester alongside other amino acid methyl esters. According to studies published in 2023, L-Tyrosine methyl ester was tested against both Gram-negative and Gram-positive bacteria . The findings indicated that the compound exhibited low antimicrobial effect against the tested bacterial strains .
These specifications ensure the reagent's suitability for research, synthetic chemistry, and analytical applications.
Research Applications
Synthetic Intermediates
L-Tyrosine methyl ester serves as a critical intermediate in the synthesis of more complex molecular structures. It can be further derivatized at multiple reactive sites:
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The amino group can undergo acylation, alkylation, or conversion to other nitrogen-containing functional groups
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The phenolic hydroxyl can be etherified with various substituents including functional linkers
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The ester group provides a protected carboxyl function that can be selectively deprotected
These modifications allow for the creation of diverse chemical libraries based on the tyrosine scaffold.
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